

Crystal Structure of Propyl-m-tolylurea: A Technical Guide

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Compound of Interest		
Compound Name:	Propyl-m-tolylurea	
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Disclaimer: As of October 2025, a comprehensive search of established crystallographic databases and the scientific literature did not yield an experimentally determined crystal structure for **Propyl-m-tolylurea**. This guide will therefore provide a detailed analysis of the closely related and structurally significant compound, 1-cyclohexyl-3-(p-tolyl)urea, for which complete crystallographic data and experimental protocols are available. The methodologies and structural features discussed herein serve as a robust proxy and valuable reference for researchers, scientists, and drug development professionals interested in the crystallographic characteristics of substituted tolylureas.

Introduction to Substituted Ureas

Urea derivatives are a cornerstone in medicinal chemistry and materials science due to their versatile biological activities and their capacity for forming predictable hydrogen-bonding networks, which are crucial in crystal engineering and drug design. The three-dimensional arrangement of atoms in the crystal lattice of these compounds dictates many of their physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystal structure is therefore paramount for the rational design of new therapeutic agents and functional materials.

This technical guide offers an in-depth look at the synthesis, experimental procedures for crystal structure determination, and detailed crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea.



Experimental Protocols

The following sections detail the methodologies employed in the synthesis and crystallographic analysis of 1-cyclohexyl-3-(p-tolyl)urea.

Synthesis of 1-cyclohexyl-3-(p-tolyl)urea

The synthesis of 1-cyclohexyl-3-(p-tolyl)urea is achieved through the reaction of p-toluidine with cyclohexyl isocyanate in a suitable solvent.

Materials:

- p-Toluidine
- · Cyclohexyl isocyanate
- Dichloromethane
- Ethanol

Procedure:

- In a 20 mL glass vial, 0.107 g of p-toluidine and 0.125 g of cyclohexyl isocyanate were dissolved in 15 mL of dichloromethane.[1]
- The vial was sealed and the reaction mixture was heated to 323 K while being continuously stirred for 2 hours.[1]
- The progress of the reaction was monitored using thin-layer chromatography on silica gel plates.[1]
- The formation of a white precipitate indicated the product, which was then dried under a vacuum at room temperature.[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Procedure:



- 0.05 g of the crude product was dissolved in 10 mL of ethanol and stirred for 20 minutes at room temperature.[1]
- The resulting solution was transferred to a small vial and allowed to stand undisturbed for slow evaporation at room temperature.[1]
- After one week, colorless, block-shaped single crystals of the target compound were obtained.[1]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

Instrumentation and Software:

- Diffractometer: A Bruker diffractometer with MoK α radiation (λ = 0.71073 Å) was used for data collection.
- Structure Solution: The structure was solved using the SHELXT program.[1]
- Structure Refinement: The refinement of the crystal structure was carried out using the SHELXL program.[1]
- Data Visualization: Crystallographic data and graphical representations were generated using the OLEX2 software package.[1]

Data Collection and Refinement:

- A suitable single crystal was mounted on the diffractometer.
- Data was collected at a temperature of 293 K.
- The structure was solved by direct methods and refined by full-matrix least-squares on F2.

Data Presentation

The crystallographic data for 1-cyclohexyl-3-(p-tolyl)urea is summarized in the following tables.



Crystal Data and Structure Refinement



Parameter	Value
Empirical Formula	C14H20N2O
Formula Weight	232.32
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal System	Monoclinic
Space Group	P21/c
Unit Cell Dimensions	
a	12.6793(11) Å
b	9.0970(7) Å
С	11.4964(10) Å
α	90°
β	98.008(8)°
У	90°
Volume	1313.11(19) ų
Z	4
Calculated Density	1.173 Mg/m³
Absorption Coefficient	0.076 mm ⁻¹
F(000)	504
Data Collection	
Crystal Size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	2.58 to 25.00°
Index ranges	-15<=h<=15, -10<=k<=10, -13<=l<=13
Reflections collected	8234



Independent reflections	2314 [R(int) = 0.0444]
Refinement	
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2314 / 0 / 156
Goodness-of-fit on F ²	1.053
Final R indices [I>2sigma(I)]	R1 = 0.0585, wR2 = 0.1495
R indices (all data)	R1 = 0.0781, wR2 = 0.1595
This data was sourced from the publication on the crystal structure of 1-cyclohexyl-3-(p-tolyl)urea.[2]	

Structural Analysis

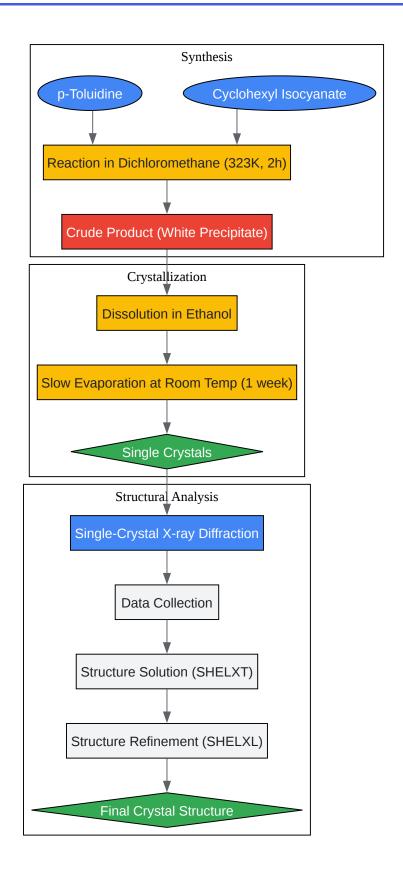
The crystal structure of 1-cyclohexyl-3-(p-tolyl)urea reveals several key features. The cyclohexane ring adopts a stable chair conformation. A noteworthy aspect of the molecular geometry is the significant dihedral angle of 52.02° between the plane of the phenyl ring and the plane of the urea group.[1]

The packing of the molecules in the crystal lattice is primarily governed by intermolecular hydrogen bonds. Specifically, a hydrogen bond is formed between the N1-H1 group and the O1 atom of an adjacent molecule, leading to the formation of chains.

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in the structural analysis of 1-cyclohexyl-3-(p-tolyl)urea.

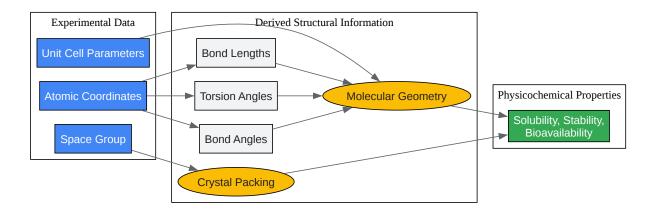




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Experimental Workflow for 1-cyclohexyl-3-(p-tolyl)urea.





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Logical Relationship of Structural Analysis.

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References

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- 2. researchgate.net [researchgate.net]
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